Tomeglovir
Overview
Description
Tomeglovir, also known as BAY 38-4766, is a potent antiviral agent primarily used against human cytomegalovirus (HCMV). It is a small molecule drug with the molecular formula C23H27N3O4S. This compound acts as a non-nucleoside inhibitor targeting the terminase complex involved in the cleavage and packaging of viral DNA .
Mechanism of Action
Target of Action
Tomeglovir is a potent anti-cytomegalovirus (CMV) agent . Its primary target is the CMV terminase complex . The terminase complex plays a crucial role in the cleavage and packaging of unit length DNA into the capsids .
Mode of Action
This compound inhibits the processing of viral DNA-concatemers . It acts as an inhibitor of the terminase complex . This inhibition disrupts the cleavage and packaging of the unit length DNA into the capsids, thereby preventing the replication of the virus .
Biochemical Pathways
It is known that the drug interferes with the function of the cmv terminase complex . This complex is involved in the final stages of viral replication, specifically the packaging of viral DNA into the capsid. By inhibiting this process, this compound prevents the virus from producing new infectious particles .
Pharmacokinetics
It is known that the drug has been tested in human subjects
Result of Action
This compound’s inhibition of the CMV terminase complex results in a reduction of viral load in target organs . This is comparable to the effects of Ganciclovir, another anti-CMV agent . The drug’s action also leads to a reduction in weight loss, a common consequence of viral infection .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the drug has been evaluated in CMV-infected immunodeficient mice . The immunodeficient state of these mice likely influences the drug’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Tomeglovir interacts with the human cytomegalovirus (HCMV) terminase complex, a key component in the viral replication process . It inhibits the processing of viral DNA-concatemers, with IC50s of 0.34 μM and 0.039 μM for HCMV and MCMV respectively .
Cellular Effects
This compound has been shown to suppress HELF and NIH 3T3 cells, with CC50s of 85 μM and 62.5 μM, respectively . It inhibits HCMV Davis and various monkey CMV strains with EC50s of 1.03 ± 0.57 μM and < 1 μM .
Molecular Mechanism
This compound acts as a non-nucleoside inhibitor against laboratory and clinically adapted strains of HCMV through activity against the gene products UL89 and UL56 . Characteristic UL89 mutations confer substantial resistance to this compound .
Temporal Effects in Laboratory Settings
This compound has shown good activity in vitro against laboratory adapted and clinical strains of HCMV
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce MCMV-DNA in salivary glands, livers, and kidneys of MCMV-infected NOD-SCID mice, and prolong the survival of the mice
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tomeglovir involves several key steps:
Reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with 4-nitroaniline: This reaction occurs in pyridine, yielding the corresponding sulfonamide.
Reduction of the nitro group: The nitro group is reduced using hydrogen over palladium on carbon in ethanol, producing the expected amine.
Condensation with 3-hydroxy-2,2-dimethylpropionic acid: This step is facilitated by propylphosphonic anhydride and triethylamine in a dichloromethane/ethyl acetate mixture.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: The nitro group in the intermediate stages of synthesis is reduced to an amine.
Substitution: The sulfonyl chloride group reacts with amines to form sulfonamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon is used for the reduction of nitro groups.
Substitution: Pyridine is often used as a solvent for substitution reactions involving sulfonyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Sulfonamide derivatives.
Scientific Research Applications
Tomeglovir has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying non-nucleoside inhibitors.
Biology: Investigated for its effects on viral replication and DNA processing.
Medicine: Potential therapeutic agent for treating cytomegalovirus infections, particularly in immunocompromised patients
Comparison with Similar Compounds
Letermovir: Another terminase complex inhibitor used against HCMV.
GW275175X: A benzimidazole derivative with similar antiviral properties
Comparison:
Tomeglovir vs. Letermovir: Both compounds inhibit the terminase complex, but this compound has shown resistance mutations in UL89 and UL56 genes, while Letermovir primarily shows resistance in UL56.
This compound vs. GW275175X: this compound and GW275175X both target the terminase complex, but they are chemically unrelated.
This compound stands out due to its unique chemical structure and broad-spectrum antiviral activity, making it a valuable compound in antiviral research and therapy .
Properties
IUPAC Name |
N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]-3-hydroxy-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-23(2,15-27)22(28)24-16-11-13-17(14-12-16)25-31(29,30)21-10-6-7-18-19(21)8-5-9-20(18)26(3)4/h5-14,25,27H,15H2,1-4H3,(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQAKHSYTKBSPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870271 | |
Record name | N-(4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}phenyl)-3-hydroxy-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
233254-24-5 | |
Record name | Tomeglovir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0233254245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TOMEGLOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YPQ44B589 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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